1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 4-methoxyphenyl group indicates the presence of a phenyl ring with a methoxy (-OCH3) substituent at the 4th position .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques . For a detailed analysis, specific data for “1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid” would be required.Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups . As a carboxylic acid derivative, this compound might undergo reactions typical for this class of compounds, such as neutralization reactions with bases .Scientific Research Applications
Synthesis and Structural Analysis
- Kumarasinghe et al. (2009) discussed the synthesis of a structurally related compound, highlighting the importance of single-crystal X-ray analysis for unambiguous structure determination. The study emphasizes the complex formation and conformational differences in similar compounds, which is crucial in understanding the properties and applications of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Conformation and Hydrogen Bonding
- A study by Asma et al. (2018) on a similar compound, 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide, reveals complex hydrogen-bonded framework structures. This indicates potential applications in materials science and molecular engineering where hydrogen bonding plays a pivotal role (Asma, Kalluraya, Yathirajan, Rathore, & Glidewell, 2018).
Nonlinear Optical Properties
- Tamer et al. (2015) conducted a detailed study on a related molecule, demonstrating its nonlinear optical activity due to a small energy gap between molecular orbitals. This suggests potential applications of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid in the field of nonlinear optics and photonics (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).
Auxin Activities and Synthesis
- Yue et al. (2010) discussed the synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and its transformation into pyrazole carboxylic acid. The study evaluated the auxin activities of these compounds, suggesting their potential use in agricultural sciences (Yue, Mu Pingping, Zhang-Qi Yang, Z. Ting, & Lv Jian-zhou, 2010).
Cytotoxicity Studies
- Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and screened them for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates the potential of related compounds in medical research, particularly in cancer therapy (Hassan, Hafez, & Osman, 2014).
Anti-inflammatory and Analgesic Activities
- Menozzi et al. (1994) explored the anti-inflammatory and analgesic activities of 1-aryl-1H-pyrazole-5-acetic acids. This study suggests that derivatives of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid might have potential therapeutic applications in treating inflammation and pain (Menozzi, Mosti, Schenone, D'Amico, Falciani, & Filippelli, 1994).
Safety And Hazards
properties
IUPAC Name |
2-(4-methoxyphenyl)-5-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-7-11(12(15)16)14(13-8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDRXQSJRQQXCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377782 | |
Record name | 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
218631-44-8 | |
Record name | 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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